2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetamide
Description
This compound is a boron-containing heterocyclic derivative featuring a pyrazole core linked to a dioxaborolane ring and an acetamide group. Its structure enables participation in Suzuki-Miyaura cross-coupling reactions due to the boronate ester moiety, making it a valuable intermediate in pharmaceutical and materials chemistry . The acetamide group enhances solubility and bioavailability, which is critical for drug development. It has been utilized in synthesizing spirocyclic chromane derivatives for prostate cancer treatment, demonstrating its role in targeted therapeutic agents .
Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BN3O3/c1-10(2)11(3,4)18-12(17-10)8-5-14-15(6-8)7-9(13)16/h5-6H,7H2,1-4H3,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYVLZVRMQJRCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719218 | |
| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083326-46-8 | |
| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Route Overview
The patented method involves four stages:
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Protective Bromination : Conversion of malonaldehyde to a dibrominated intermediate.
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Methyl Vulcanization : Introduction of methylthio groups.
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Cyclization : Formation of the pyrazole core.
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Boronation : Installation of the pinacol boronate ester.
Protective Bromination
Reactants : Malonaldehyde, ethylene glycol, N-bromosuccinimide (NBS), benzoyl peroxide.
Conditions :
Methyl Vulcanization
Reactants : Intermediate I, methylthiolation reagent (unspecified).
Conditions :
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Solvent: Methanol or ethanol
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Temperature: 20–70°C
Outcome : Replacement of bromine atoms with methylthio groups, forming a thioether intermediate.
Cyclization
Reactants : Methylthio intermediate, hydrazine hydrate.
Conditions :
Boronation
Reactants : Pyrazole intermediate, bis(pinacolato)diboron, palladium catalyst.
Conditions :
Catalytic Efficiency
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Pd Loading : 0.5–1.0 mol% achieves optimal turnover without side reactions.
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Base Selection : Sodium acetate outperforms carbonates in minimizing ester hydrolysis.
Solvent Effects
Temperature Control
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Boronation : Maintaining 50–60°C prevents deboronation and catalyst degradation.
Continuous Flow Reactors
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Advantages : Enhanced heat transfer and reduced reaction time (20 hours → 8 hours in pilot studies).
Purification
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Crystallization : Ethyl acetate/hexane recrystallization achieves >99% purity.
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Decolorization : Activated carbon removes Pd residues.
Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Protective Bromination | NBS, benzoyl peroxide, chloroform | 50–60°C | 8h | 85% |
| Cyclization | Hydrazine hydrate, THF | 65–70°C | 24h | 78% |
| Boronation | PdCl₂(PPh₃)₂, B₂(pin)₂, NaOAc, THF | 50–60°C | 20h | 90.9% |
Table 2: Solvent Impact on Boronation Yield
| Solvent | Pd Catalyst | Yield |
|---|---|---|
| THF | PdCl₂(PPh₃)₂ | 90.9% |
| DMF | PdCl₂(PPh₃)₂ | 78.2% |
| DMSO | PdCl₂(PPh₃)₂ | 65.4% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the boron center.
Reduction: Reduction reactions can target the acetamide group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in organic solvents such as tetrahydrofuran (THF).
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring or boron center.
Reduction: Reduced forms of the acetamide or pyrazole ring.
Substitution: Various aryl or alkyl derivatives via Suzuki-Miyaura coupling.
Scientific Research Applications
Medicinal Chemistry Applications
Neuroprotective Agents
Research has indicated that derivatives of pyrazole compounds exhibit neuroprotective properties. The incorporation of the boron moiety can enhance the bioactivity of these compounds. For instance, studies on related pyrazole derivatives have shown their potential as inhibitors of acetylcholinesterase and NMDA receptors, which are crucial targets in neurodegenerative diseases like Alzheimer's disease . The structural modifications involving the boron atom may improve the pharmacokinetic profiles of these compounds.
Anticancer Activity
Boronic acids and their derivatives are known to interact with biological targets involved in cancer progression. The presence of the dioxaborolane structure in this compound may facilitate interactions with proteins that are overexpressed in various cancers. Preliminary studies suggest that such compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
Materials Science Applications
Organic Frameworks
The compound can serve as a building block for constructing covalent organic frameworks (COFs). COFs are porous materials with applications in gas storage, separation processes, and catalysis. The boron-containing moiety enhances the stability and functionality of these frameworks . A notable example includes its use in synthesizing novel crystalline 2D COFs that demonstrate significant surface area and tunable pore sizes.
Photonic Devices
Due to its unique optical properties, this compound can be utilized in the development of photonic devices. The incorporation of boron into organic materials can improve their light-harvesting capabilities and photostability, making them suitable for applications in organic photovoltaics and light-emitting diodes (LEDs) .
Catalysis
Catalytic Reactions
The boron atom in 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetamide can act as a Lewis acid catalyst in various organic reactions. Its ability to activate electrophiles makes it useful in cross-coupling reactions such as Suzuki-Miyaura reactions. This application is particularly valuable in synthesizing complex organic molecules from simpler precursors .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its application. In Suzuki-Miyaura coupling, the boron atom interacts with palladium catalysts to form a reactive intermediate that facilitates the coupling reaction. In biological systems, the pyrazole ring can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
The compound shares structural motifs with other boronated heterocycles, such as:
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine (CAS: 402960-38-7): Similarity: 0.59 Key Differences: Replaces the pyrazole-acetamide moiety with an indazole-amine group. Applications: Used in kinase inhibitor synthesis but less frequently in cross-coupling due to steric hindrance from the indazole ring .
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide (CAS: 1086111-20-7):
- Similarity : 0.57
- Key Differences : Pyridine replaces pyrazole, altering electronic properties. The pyridine ring increases electron-deficient character, enhancing reactivity in palladium-catalyzed couplings .
- Applications : Preferred in materials science for conjugated polymer synthesis .
2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol (CAS: 1082503-77-2):
Biological Activity
The compound 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetamide is a boron-containing organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and various applications in pharmacology.
The chemical formula for this compound is , with a molecular weight of approximately 234.10 g/mol. Its structure features a pyrazole moiety linked to an acetamide group and a boron-containing dioxaborolane ring. The presence of the boron atom is significant as it can influence the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with acetic anhydride or acetyl chloride under controlled conditions to yield the desired acetamide derivative. The reaction conditions and purification methods are crucial for obtaining high yields and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds containing pyrazole and boron can exhibit inhibitory effects on various enzymes and receptors involved in disease pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promise as inhibitors of certain kinases associated with cancer progression. For example:
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | Aurora Kinase | 0.81 | |
| Luteolin Derivative | PA Inhibition | 0.042 |
These findings suggest that the compound may inhibit tumor growth by disrupting signaling pathways critical for cancer cell survival.
Antimicrobial Activity
In addition to anticancer properties, some derivatives have demonstrated antimicrobial activity against various pathogens. The presence of the boron atom in the structure may enhance its ability to penetrate bacterial cell walls or interfere with bacterial metabolism.
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds in vivo:
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that pyrazole derivatives exhibited selective inhibition against Aurora kinases with minimal toxicity to normal cells. This study utilized xenograft models to assess tumor growth inhibition.
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of boron-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds showed significant inhibition zones compared to controls.
Q & A
Q. What are the established synthetic routes for preparing 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetamide, and how are reaction conditions optimized?
Answer: The synthesis typically involves two key steps: (1) introducing the dioxaborolan group to the pyrazole ring and (2) coupling the acetamide moiety. A plausible route is:
- Step 1: Suzuki-Miyaura coupling or direct borylation of 4-bromo/iodo-1H-pyrazole with bis(pinacolato)diboron (B₂pin₂) to form the boronic ester intermediate .
- Step 2: Alkylation of the pyrazole nitrogen with chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF) .
Optimization Considerations:
Q. Table 1: Comparative Reaction Conditions
| Step | Reactants | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Pyrazole, B₂pin₂ | Pd(dppf)Cl₂, THF | 75–85 | |
| 2 | Chloroacetamide, Pyrazole-Bpin | K₂CO₃, DMF | 60–70 |
Q. Which spectroscopic and analytical techniques are most effective for characterizing the purity and structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR): Detects amide C=O stretch (~1650 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
- Elemental Analysis: Validates C, H, N content (±0.3% deviation) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion [M+H]⁺ with <5 ppm error .
Q. How does the dioxaborolan group influence the compound’s reactivity in common organic reactions?
Answer: The dioxaborolan moiety enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its stability and ease of transmetalation. Key effects:
- Enhanced Stability: Protects the boronic acid from oxidation, enabling storage and handling .
- Reactivity in Coupling: Acts as a nucleophile in Pd-catalyzed reactions, forming C-C bonds with aryl/heteroaryl halides .
- Solubility: Improves solubility in organic solvents (e.g., THF, DCM), facilitating homogeneous reactions .
Advanced Research Questions
Q. What computational strategies are employed to predict the biological activity or binding interactions of this acetamide derivative?
Answer:
- PASS Software: Predicts potential biological targets (e.g., kinase inhibition) based on structural similarity to known active compounds .
- Molecular Docking: Simulates binding to enzymes (e.g., proteases) using AutoDock Vina, with scoring functions (ΔG < -8 kcal/mol indicates strong binding) .
- DFT Calculations: Models electronic properties (HOMO-LUMO gaps) to predict reactivity and stability .
Example: Docking studies of analogous pyrazole-acetamides showed binding to EGFR kinase (PDB: 1M17) with π-π stacking at Tyr-869 .
Q. How can researchers resolve contradictions in reported synthetic yields or reaction outcomes for this compound?
Answer: Contradictions often arise from subtle variations in:
- Catalyst Loading: Pd catalysts (0.5–2 mol%) significantly impact coupling efficiency. Lower loadings reduce costs but may lower yields .
- Purification Methods: Column chromatography vs. recrystallization affects purity and yield (e.g., 70% vs. 50% recovery) .
- Moisture Sensitivity: Boron-containing intermediates require anhydrous conditions; trace water hydrolyzes the dioxaborolan group .
Q. Table 2: Troubleshooting Common Issues
| Issue | Root Cause | Solution |
|---|---|---|
| Low Yield (Step 1) | Incomplete borylation | Increase catalyst (2 mol% Pd) or reaction time (24 h) |
| Impurities (Step 2) | Side alkylation | Use excess pyrazole (1.5 eq.) |
Q. What role does this compound play as an intermediate in Suzuki-Miyaura cross-coupling reactions, and how does its structure affect catalytic efficiency?
Answer:
- Role: Serves as a boronic ester donor, coupling with aryl halides to form biaryl or heterobiaryl structures .
- Structural Impact:
Case Study: Coupling with 4-bromobenzene under Pd(OAc)₂/SPhos yielded 85% product, outperforming non-acetamide analogs (60%) due to improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
